molecular formula C4H7ClOS B1313452 3-Methylthiopropionyl Chloride CAS No. 7031-23-4

3-Methylthiopropionyl Chloride

Cat. No.: B1313452
CAS No.: 7031-23-4
M. Wt: 138.62 g/mol
InChI Key: NRHMXMBVLXSSAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthiopropionyl Chloride can be synthesized through the esterification of 3-(methylthio)propionic acid with thionyl chloride (SOCl2) . The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the desired acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process, ensuring that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methylthiopropionyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacting with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacting with alcohols in the presence of a base to form esters.

    Thiols: Reacting with thiols to form thioesters.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

3-Methylthiopropionyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its utility as a propionylating agent allows for the modification of active pharmaceutical ingredients (APIs), enhancing their biological activity or improving pharmacokinetic properties.

  • Synthesis of Antiepileptic Drugs : It is utilized in the production of antiepileptic medications, where it acts as a propionylating agent to modify molecular structures for improved efficacy and reduced side effects .
  • Production of Methionine Derivatives : The compound is involved in synthesizing methionine and its derivatives, which are essential amino acids used in dietary supplements and animal feed .

Materials Science

In materials science, this compound has been employed to develop novel materials with liquid crystalline properties.

  • Liquid Crystalline Polymers : Research has demonstrated that when reacted with hydroxypropyl cellulose, it forms cholesteric liquid crystalline derivatives. These materials exhibit unique optical properties and can be used in applications such as displays and sensors .
  • Thermotropic Properties : The synthesized polymers from this compound display thermotropic liquid crystalline phases, which are stable over a wide temperature range. This stability is crucial for applications requiring thermal responsiveness .

Organic Synthesis

In organic chemistry, this compound is recognized for its role as a versatile reagent in various synthetic pathways.

  • Propionylation Reagent : It acts as an effective propionylating agent in organic synthesis, facilitating the formation of propionic acid derivatives. This property is particularly valuable in synthesizing complex organic molecules .
  • Synthesis of Thioether Functionalized Compounds : The compound can also be used to introduce thioether functionalities into organic molecules, enhancing their reactivity and potential applications in further synthetic transformations .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsSynthesis of antiepileptic drugsImproved efficacy and reduced side effects
Production of methionine derivativesEssential for dietary supplements
Materials ScienceDevelopment of liquid crystalline polymersUnique optical properties for displays
Thermotropic properties for thermal responsivenessStability over a wide temperature range
Organic SynthesisPropionylation reagentFacilitates formation of propionic acid derivatives
Synthesis of thioether functionalized compoundsEnhances reactivity for further transformations

Case Study 1: Synthesis of Cholesteric Hydroxypropyl Cellulose

A study investigated the synthesis of cholesteric hydroxypropyl cellulose using this compound. The resulting material exhibited thermotropic liquid crystalline behavior with a cholesteric phase visible at room temperature. This study highlights the potential for developing advanced materials with specific optical characteristics suitable for display technologies .

Case Study 2: Propionylation in Drug Development

In pharmaceutical research, this compound has been employed to modify existing drug compounds to enhance their therapeutic profiles. For instance, its application in synthesizing modified methotrexate analogs demonstrated improved anti-cancer activity compared to traditional formulations .

Mechanism of Action

The mechanism of action of 3-Methylthiopropionyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylthiopropionyl Chloride is unique due to its specific reactivity profile and the presence of a methylthio group, which imparts distinct chemical properties. This makes it valuable in specialized synthetic applications and research .

Biological Activity

3-Methylthiopropionyl chloride (C4H7ClOS) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylthio group attached to a propionyl chloride backbone. This structure contributes to its reactivity and biological activity. The compound is primarily used in the synthesis of various derivatives that exhibit antimicrobial properties and other biological effects.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect . It acts as an inhibitor of methionyl-tRNA synthetase, which is crucial for protein synthesis in bacteria. This inhibition can lead to the suppression of bacterial growth, making it a candidate for antibiotic development .

Phytotoxicity

In addition to its antimicrobial properties, this compound has been identified as a phytotoxin. It is produced by the pathogen Xanthomonas campestris manihotis, which causes blight in cassava plants. The compound's phytotoxicity is attributed to its ability to disrupt cellular processes in plants, leading to disease symptoms .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Synthesis : By targeting methionyl-tRNA synthetase, it disrupts the translation process in bacteria.
  • Cell Cycle Disruption : Research indicates that similar compounds can interfere with cell cycle regulation, leading to apoptosis in certain cell types .
  • Inflammatory Response Modulation : Some studies suggest that derivatives may influence signaling pathways related to inflammation, such as NF-κB and MAPK/ERK pathways .

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antibiotic Development : A study explored the synthesis of methionine analogs based on this compound, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Agricultural Applications : Research into its phytotoxic properties has led to investigations into its use as a biocontrol agent against plant pathogens, particularly in crops susceptible to bacterial blight .
  • Pharmaceutical Formulations : The compound's ability to modulate immune responses suggests potential applications in developing drugs aimed at treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismOrganism TargetedReferences
AntimicrobialInhibition of methionyl-tRNA synthetaseBacteria (e.g., E. coli, S. aureus)
PhytotoxicityDisruption of plant cellular processesCassava pathogen (Xanthomonas campestris)
Apoptosis InductionCell cycle disruptionVarious cell lines
Inflammation ModulationSignaling pathway interferenceImmune cells

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-Methylthiopropionyl Chloride?

this compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-methylthiopropionic acid with thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of carboxylic acid to SOCl₂ to ensure complete conversion .
  • Solvent Selection : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis .
  • Purification : Distillation under reduced pressure or column chromatography (using silica gel and hexane/ethyl acetate mixtures) ensures high purity .
  • Safety Note : Conduct reactions in a fume hood due to SOCl₂’s release of HCl and SO₂ gases .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a face shield for large-scale reactions .
  • Ventilation : Perform experiments in a fume hood to mitigate inhalation risks .
  • Waste Management : Neutralize residues with cold sodium bicarbonate before disposal. Store waste separately in labeled containers for professional hazardous waste treatment .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields in acylations using this compound?

Yield optimization requires addressing:

  • Catalyst Use : Add catalytic dimethylformamide (DMF) to accelerate reaction kinetics via intermediate iminium chloride formation .
  • Temperature Control : Maintain temperatures between 0–5°C for reactions prone to exothermic side reactions (e.g., polymerization) .
  • Stoichiometric Adjustments : For sterically hindered substrates, increase the molar ratio of this compound (1.5–2.0 equivalents) .
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) or in situ FTIR to track reaction progress and terminate at optimal conversion .

Q. What advanced analytical techniques validate the purity and structure of this compound?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Confirm structure via characteristic shifts (e.g., thioester carbonyl at ~170 ppm in ¹³C NMR) .
    • ESI-MS : Detect molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) to verify molecular weight .
  • Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment (>98%) .
  • Elemental Analysis : Cross-check sulfur and chlorine content against theoretical values .

Q. How should discrepancies in reported reactivity data be resolved?

Discrepancies often arise from:

  • Impurity Effects : Trace moisture or residual acids can hydrolyze the compound, altering reactivity. Ensure rigorous drying of solvents and substrates .
  • Reaction Conditions : Compare studies for variables like solvent polarity, temperature, and catalyst presence. Replicate experiments under identical conditions to isolate contributing factors .
  • Instrument Calibration : Validate analytical equipment (e.g., NMR spectrometers) using certified reference standards .

Q. What factors influence the stability of this compound during storage?

  • Moisture Sensitivity : Store in anhydrous environments (e.g., desiccators with P₂O₅) to prevent hydrolysis to 3-methylthiopropionic acid .
  • Temperature : Keep at –20°C in amber glass bottles to minimize thermal degradation .
  • Incompatible Materials : Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition into HCl, SO₂, and carbon oxides .

Q. Methodological Considerations

Q. How can researchers mitigate side reactions in esterification using this compound?

  • Base Selection : Use tertiary amines (e.g., triethylamine) to scavenge HCl, reducing acid-catalyzed side reactions .
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) favor nucleophilic attack over hydrolysis .
  • Substrate Pre-treatment : Dry alcohols or amines with molecular sieves before reaction to eliminate water .

Q. What strategies improve reproducibility in kinetic studies of this compound?

  • Standardized Protocols : Document exact reagent grades, solvent batch numbers, and equipment calibration details .
  • Controlled Atmosphere : Use Schlenk lines or gloveboxes for oxygen/moisture-sensitive reactions .
  • Data Triangulation : Combine kinetic data from multiple techniques (e.g., calorimetry, NMR) to validate mechanistic hypotheses .

Properties

IUPAC Name

3-methylsulfanylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClOS/c1-7-3-2-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMXMBVLXSSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513028
Record name 3-(Methylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-23-4
Record name 3-(Methylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)propionyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Methylthiopropionyl Chloride

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